molecular formula C22H28N4O4S B3007222 ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898451-53-1

ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No. B3007222
CAS RN: 898451-53-1
M. Wt: 444.55
InChI Key: YDMLMAJSUCNITO-UHFFFAOYSA-N
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Description

The compound ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a cyclopenta[d]pyrimidin-4-yl core, which is a feature observed in various pharmacologically relevant molecules. The compound also contains a dimethylaminoethyl group, a thioacetamido linker, and a benzoate ester, which are common functional groups that can contribute to the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include condensation, reduction, and cyclization processes. For instance, the synthesis of ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in the presence of a catalyst to afford the title compound . Similarly, the synthesis of pyrimidine derivatives can be achieved through reactions with dinucleophiles, as demonstrated in the synthesis of various substituted 5-pyrimidinecarboxylates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like DFT . These studies can provide insights into the stability of the molecule, charge delocalization, and potential reactive sites. For example, the molecular electrostatic potential map can reveal regions of high electron density that may be susceptible to nucleophilic attack .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a dimethylamino group can facilitate reactions typical of amines, while the thioacetamido and benzoate ester functionalities can participate in nucleophilic substitution and ester hydrolysis reactions, respectively. The pyrimidine core itself is known to undergo various chemical transformations, which can be utilized to generate a diverse array of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of the ester group, and potential for hydrogen bonding through the amide linkage. The compound's optical properties, such as its nonlinear optical properties, could be significant and surpass those of standard materials like urea . Additionally, the compound's biological activity could be inferred from molecular docking studies, which might suggest inhibitory activity against certain enzymes or receptors .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates that related compounds are valuable in synthesizing heterocyclic systems, which are pivotal in developing pharmaceuticals and materials science. For instance, methods for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles from similar ethyl compounds have been explored, highlighting the synthetic utility of these molecules in creating complex heterocyclic structures with potential biological activity (Lovro Selič et al., 1997).

Novel Synthesis Techniques

Another study focused on the synthesis of 4-hydroxy-2-pyridone from ethyl 2-cyano-5-(dimethylamino)-3-methoxypenta-2,4-dienoate, showcasing an innovative approach to constructing pyridone rings, a core feature in many bioactive compounds (C. Chen et al., 2013).

Asymmetric Synthesis for Alkaloid Production

The asymmetric intramolecular Michael reaction has been employed to generate chiral building blocks for alkaloid synthesis from related ethyl compounds, demonstrating the compound's role in producing complex, biologically relevant molecules (Y. Hirai et al., 1992).

Future Directions

The future research directions could involve exploring the therapeutic potentials of this compound, given the diverse biological activities demonstrated by pyrimidine derivatives .

properties

IUPAC Name

ethyl 4-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-4-30-21(28)15-8-10-16(11-9-15)23-19(27)14-31-20-17-6-5-7-18(17)26(22(29)24-20)13-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMLMAJSUCNITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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